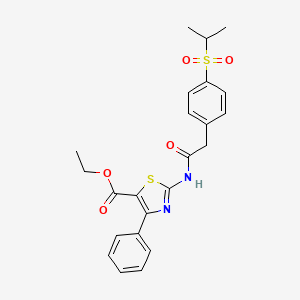

Ethyl 2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate

Description

Ethyl 2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole-based small molecule characterized by a central thiazole ring substituted with:

- A phenyl group at position 3.

- An ethyl ester group at position 4.

- A 2-(4-(isopropylsulfonyl)phenyl)acetamido moiety at position 2.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or multitarget ligand, as inferred from related thiazole derivatives in the evidence .

Properties

IUPAC Name |

ethyl 4-phenyl-2-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S2/c1-4-30-22(27)21-20(17-8-6-5-7-9-17)25-23(31-21)24-19(26)14-16-10-12-18(13-11-16)32(28,29)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJVWOLEQASGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their pharmacological potential, including antitumor, antifungal, and antibacterial properties. This article aims to summarize the biological activity of this specific compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Molecular Weight : 358.41 g/mol

The structural features of the compound, particularly the thiazole ring and the isopropylsulfonyl group, are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antitumor and antifungal properties.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown:

- IC50 Values : Many thiazole derivatives demonstrate IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) .

- Mechanism of Action : The antitumor activity is often attributed to the interaction with specific proteins involved in apoptosis pathways, such as Bcl-2, where molecular dynamics simulations suggest hydrophobic interactions play a significant role .

Antifungal Activity

Thiazoles have also been recognized for their antifungal properties. Studies have shown that:

- Inhibition Rates : Compounds similar to this compound inhibit ergosterol synthesis in fungi, which is critical for fungal cell membrane integrity. For example, compounds demonstrated inhibition rates of up to 88% against ergosterol synthesis .

- Minimum Inhibitory Concentration (MIC) : The MIC values for related thiazole compounds against Candida albicans ranged from 3.92 mM to 4.01 mM, indicating moderate antifungal activity compared to standard antifungals like fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components:

- Electronegative Substituents : The presence of electronegative groups (e.g., Cl or F) at specific positions on the phenyl ring has been correlated with enhanced biological activity .

- Lipophilicity : Increased lipophilicity improves transmembrane diffusion, which is crucial for effective drug action .

- Functional Groups : The introduction of electron-withdrawing or electron-donating groups at strategic positions can enhance or diminish activity. For example, substituents at the para position of the phenolic moiety have shown significant effects on both antifungal and antitumor activities .

Case Studies

Several studies have provided insights into the biological efficacy of thiazole derivatives:

- A study examining a series of thiazole compounds reported notable cytotoxic effects against multiple cancer cell lines, with structure modifications leading to improved potency .

- Another investigation focused on antifungal activity revealed that specific thiazoles could effectively inhibit C. albicans and Aspergillus niger, showcasing their potential as therapeutic agents against fungal infections .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. Ethyl 2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains.

Case Study : A study published in Chemistry & Biology Interface highlighted the synthesis of thiazole derivatives and their antimicrobial activity against Bacillus subtilis and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicated that certain derivatives possess promising antibacterial activity, suggesting that this compound may also demonstrate similar properties due to structural similarities with active compounds .

Anti-Cancer Properties

The compound has been investigated for its potential anti-cancer activities. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation.

Research Findings : In vitro studies conducted by the National Cancer Institute (NCI) assessed the anti-cancer efficacy of thiazole derivatives, revealing significant inhibition rates against various cancer cell lines. The synthesized compounds exhibited mean GI50 values indicating effective growth inhibition, which positions this compound as a candidate for further development in oncology .

| Activity Type | Tested Compound | Target Organism/Cell Line | Activity Result |

|---|---|---|---|

| Antimicrobial | This compound | Bacillus subtilis | Promising antibacterial activity (MIC values pending further study) |

| Anti-Cancer | Thiazole derivatives (including the compound) | Various cancer cell lines | Significant growth inhibition (GI50 values reported) |

Drug Development Potential

The structural characteristics of this compound suggest it may fulfill criteria for oral bioavailability and drug-likeness, making it a candidate for pharmaceutical development.

Insights from Drug-Likeness Studies : Computational studies using SwissADME have indicated favorable drug-like properties for thiazole derivatives, including optimal solubility and permeability characteristics, which are crucial for oral drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share core thiazole or acetamido-thiazole motifs but differ in substituents, molecular weight, and functional groups:

Table 1: Comparative Analysis of Thiazole Derivatives

*Calculated based on structural analysis.

Functional Group Impact on Properties

Electron-Withdrawing Groups: The isopropylsulfonyl group in the target compound enhances polarity and may improve aqueous solubility compared to analogues with methylthio (e.g., ) or trifluoromethyl groups (e.g., ). Sulfonyl groups are also known to stabilize hydrogen-bonding interactions in protein binding . Trifluoromethyl (in ) increases metabolic stability and lipophilicity but reduces hydrogen-bonding capacity.

Synthesis Efficiency: Compound achieved a 72% yield via click chemistry, suggesting efficient modular synthesis.

In contrast, compound incorporates a triazole-linked benzyl group, increasing conformational flexibility but also molecular weight.

Pharmacological Relevance

- Multitarget Ligands : The acetamido-thiazole scaffold in the target compound and is associated with dual kinase/enzyme inhibition, relevant to Alzheimer’s disease drug development .

- Metabolic Stability : The trifluoromethyl group in and sulfonyl group in the target compound may confer resistance to cytochrome P450-mediated degradation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sequential coupling of the thiazole core with substituted phenylacetamide groups. For example, a Gewald-like thiazole formation may be employed using ethyl 2-amino-4-phenylthiazole-5-carboxylate as an intermediate, followed by amidation with 4-(isopropylsulfonyl)phenylacetic acid. Optimization of yields requires strict control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the thiazole ring, acetamido linkage, and isopropylsulfonyl group. Peaks for the ethyl ester (δ ~4.3 ppm, quartet) and aromatic protons (δ ~7.2–8.1 ppm) should align with theoretical splitting patterns .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion ([M+H]) and fragmentation patterns .

Q. How can researchers determine the compound’s solubility profile for in vitro assays?

- Methodological Answer : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Quantify solubility via UV-Vis spectroscopy at λ_max (~260–280 nm for thiazole derivatives) and validate with HPLC. For low solubility, consider micellar solubilization using polysorbate-80 or cyclodextrin derivatives .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer :

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases or GPCRs). Compare results with experimental IC values to identify discrepancies.

- Isosteric Replacement : Systematically replace the isopropylsulfonyl group with bioisosteres (e.g., trifluoromethylsulfonyl) to assess impact on activity.

- Data Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) and use statistical tools (e.g., ANOVA) to assess variability .

Q. How can researchers design in vivo pharmacokinetic studies for this compound?

- Methodological Answer :

- Dosing Routes : Administer via intravenous (IV) and oral (PO) routes in rodent models. For IV, use a solution in 10% DMSO/90% saline; for PO, suspend in 0.5% methylcellulose.

- Bioanalysis : Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Extract compound using protein precipitation (acetonitrile) and quantify via LC-MS/MS.

- Pharmacokinetic Parameters : Calculate AUC, C, t, and bioavailability (F%) using non-compartmental analysis (WinNonlin®) .

Q. What computational approaches are suitable for predicting off-target interactions?

- Methodological Answer :

- Proteome-Wide Screening : Use SwissTargetPrediction or SEA to identify potential off-targets based on structural similarity.

- Molecular Dynamics (MD) Simulations : Run MD simulations (GROMACS) to assess binding stability to unintended receptors (e.g., cytochrome P450 enzymes).

- Toxicogenomics : Cross-reference with Tox21 databases to predict hepatotoxicity or cardiotoxicity risks .

Q. How should researchers validate contradictory biological activity data across different assay platforms?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), passage numbers, and assay buffers.

- Orthogonal Assays : Confirm results using both fluorescence-based (e.g., FLIPR) and luminescence-based (e.g., NanoLuc) readouts.

- Meta-Analysis : Pool data from multiple labs and apply Bayesian statistics to identify outliers .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in a laboratory setting?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.

- Waste Disposal : Collect organic waste in halogen-resistant containers and incinerate via EPA-approved methods.

- Emergency Procedures : In case of skin contact, wash with 10% sodium bicarbonate solution; for eye exposure, irrigate with saline for 15 minutes .

Data Presentation and Reproducibility

Q. What guidelines should be followed to ensure experimental reproducibility in publications?

- Methodological Answer :

- Detailed Experimental Sections : Include exact molar ratios, solvent grades, and instrument calibration details (e.g., NMR spectrometer frequency).

- Raw Data Deposition : Upload NMR spectra, HPLC chromatograms, and crystallographic data (if available) to repositories like Zenodo or ChemRxiv.

- Negative Results Reporting : Document failed syntheses or inactive analogs to prevent redundant efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.